4-Butylcyclohexane-1-carbaldehyde
Description
Properties
IUPAC Name |
4-butylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRSTUTWNYNSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555613 | |
| Record name | 4-Butylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181226-63-0, 80361-79-1 | |
| Record name | 4-Butylcyclohexanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181226-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylcyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylcyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexanone followed by oxidation. One common method is the Friedel-Crafts alkylation of cyclohexanone with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-butylcyclohexanone is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Butylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: 4-Butylcyclohexane-1-carboxylic acid
Reduction: 4-Butylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Synthesis
4-Butylcyclohexane-1-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in:
- Pharmaceuticals : As a building block for the development of various drugs.
- Agrochemicals : In the formulation of pesticides and herbicides.
- Specialty Chemicals : In the production of fragrances and flavors due to its pleasant aroma.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reaction Outcome | Reagents Used |
|---|---|---|
| Oxidation | 4-Butylcyclohexane-1-carboxylic acid | Potassium permanganate, CrO3 |
| Reduction | 4-Butylcyclohexane-1-methanol | Sodium borohydride, LiAlH4 |
| Substitution | Various substituted cyclohexane derivatives | Strong nucleophiles (e.g., NaOCH3) |
Biological Research
The compound has garnered attention for its potential biological activities, particularly in pharmacology. Research indicates that it may exhibit significant effects on biological systems:
- Antiepileptic Activity : A derivative, trans-4-butylcyclohexane carboxylic acid (4-BCCA), has been studied for its inhibitory effects on AMPA receptors, which are crucial in excitatory neurotransmission and implicated in seizure activity.
Case Study: AMPA Receptor Inhibition
A study demonstrated that 4-BCCA acts as a low-affinity inhibitor of AMPA receptors. Techniques such as X-ray crystallography revealed its binding to specific sites within the receptor's transmembrane domain, effectively reducing channel current by approximately 40% at concentrations as low as 2 nM.
Industrial Applications
In industrial settings, this compound is produced through large-scale hydroformylation processes, which are preferred for their efficiency and high yield. The compound is used in:
- Fragrance Production : Its unique odor profile makes it suitable for use in perfumes and scented products.
- Flavoring Agents : It is incorporated into food products to enhance flavor profiles.
Table 2: Comparison of Similar Compounds
| Compound | Biological Activity | Notable Features |
|---|---|---|
| This compound | Inhibits AMPA receptors | Unique binding affinity |
| 4-tert-Butylcyclohexane-1-carbaldehyde | Moderate neuroprotective effects | Sterically hindered interactions |
| 4-Isopropylcyclohexane-1-carbaldehyde | Limited biological activity | Less effective in receptor binding |
Mechanism of Action
The mechanism of action of 4-Butylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The butyl group may influence the compound’s hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations
The aldehyde group in 4-Butylcyclohexane-1-carbaldehyde differentiates it from analogs with alternative functional groups. For example:
- 4-Hydroxybenzaldehyde contains a hydroxy group on an aromatic ring, enhancing hydrogen-bonding capacity and antioxidant activity .
- 4-(Dimethylamino)benzohydrazide replaces the aldehyde with a hydrazide group, enabling chelation and coordination chemistry relevant to medicinal chemistry .
Structural and Stereochemical Considerations
- 4-(Bromomethyl)benzaldehyde has a bromomethyl substituent on a benzene ring, increasing electrophilicity and enabling nucleophilic substitution reactions—a feature absent in the butyl-substituted cyclohexane analog .
- (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde shares the cyclohexane-aldehyde backbone but differs in substituent size (ethyl/methyl vs. butyl) and stereochemistry. The rigid (1S,3R,4S) configuration may lead to distinct conformational preferences compared to the butyl derivative .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Group |
|---|---|---|---|---|
| This compound | C₁₁H₂₀O | 168.28 g/mol | Butyl (cyclohexane) | Aldehyde |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 g/mol | Hydroxy (benzene) | Aldehyde, Hydroxy |
| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 199.05 g/mol | Bromomethyl (benzene) | Aldehyde, Bromo |
| 4-(Dimethylamino)benzohydrazide | C₉H₁₃N₃O | 179.22 g/mol | Dimethylamino (benzene) | Hydrazide |
| (1S,3R,4S)-4-ethyl-3-methylcyclohexane-1-carbaldehyde | C₁₀H₁₈O | 154.25 g/mol | Ethyl, Methyl (cyclohexane) | Aldehyde |
- The butyl group in this compound increases hydrophobicity compared to smaller substituents (e.g., ethyl/methyl in ’s compound) .
- Aromatic aldehydes like 4-Hydroxybenzaldehyde exhibit higher polarity due to resonance stabilization, whereas cyclohexane-based aldehydes may display enhanced lipid solubility .
Biological Activity
4-Butylcyclohexane-1-carbaldehyde, a compound characterized by its unique structural configuration, has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a butyl group at the fourth position and an aldehyde functional group at the first position of the cyclohexane ring. This structural arrangement imparts distinct chemical properties and reactivity, making it a subject of interest in both biological and industrial applications.
The biological activity of this compound is primarily attributed to its aldehyde group, which exhibits high reactivity. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The butyl group enhances hydrophobic interactions, contributing to the compound's overall molecular stability and interaction with biological targets.
Interaction with Biological Molecules
The compound's mechanism of action involves modulation of various biological pathways through its interaction with proteins, enzymes, and cellular components. For instance, studies indicate that aldehydes can influence cell signaling pathways and enzymatic activities, which may lead to therapeutic effects or cytotoxicity depending on the context of application.
Cytotoxicity Assays
Research involving cytotoxicity assays has demonstrated that this compound exhibits varying degrees of cytotoxic effects on different cancer cell lines. For example, in studies assessing its impact on A549 lung cancer cells, significant cell cycle arrest was observed in the G2/M phase following treatment with the compound . The IC50 values obtained from these assays provide insight into the compound's potency against specific cancer types.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 | 5 | G2/M phase arrest observed |
| WiDr | 3 | Increased sensitivity compared to A549 |
| MCF-7 | 4 | Moderate cytotoxicity noted |
Case Studies
A notable case study explored the effects of this compound on various tumor cell lines. The study revealed that the compound induced significant cytotoxicity in A549, WiDr, and MCF-7 cells, correlating with alterations in cell cycle dynamics. Specifically, an increase in G2/M phase cells was noted alongside a decrease in S-phase cells after treatment .
Comparative Analysis with Similar Compounds
This compound can be compared to structurally similar compounds to highlight its unique properties:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-tert-Butylcyclohexane-1-carbaldehyde | Tert-butyl group instead of butyl | Similar cytotoxic profiles observed |
| 4-Isopropylcyclohexane-1-carbaldehyde | Isopropyl group affecting sterics | Lower reactivity compared to butyl variant |
| 4-Methylcyclohexane-1-carbaldehyde | Methyl group leading to different hydrophobicity | Reduced biological activity |
Q & A
Q. How can researchers optimize the synthesis of 4-Butylcyclohexane-1-carbaldehyde?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Start by testing different catalysts (e.g., Lewis acids like AlCl₃) and solvents (polar vs. nonpolar) to assess yield and purity. Monitor reaction progress via TLC or GC-MS. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended. Characterization should include -NMR and -NMR to confirm aldehyde functionality and cyclohexane substitution patterns. Reference similar protocols for cyclohexane derivatives as building blocks .
Q. What experimental techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : Use -NMR to identify aldehyde protons (δ ~9.5–10 ppm) and -NMR for carbonyl carbons (δ ~190–205 ppm).
- X-ray Crystallography : Grow single crystals via slow evaporation in a nonpolar solvent. Refine the structure using SHELXL for high-precision bond-length/angle analysis . Visualize the final structure with ORTEP-3 to confirm spatial arrangement .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
Q. How should experimental procedures be designed to ensure reproducibility in studies involving this compound?
- Methodological Answer : Document all steps meticulously, including solvent batch numbers, temperature (±0.5°C control), and stirring rates. Provide raw data (e.g., NMR spectra, crystallographic .cif files) in supplementary materials. Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental rigor and transparency .
Advanced Research Questions
Q. How can researchers resolve data contradictions in crystallographic refinement of this compound?
- Methodological Answer : For twinned or disordered crystals, employ SHELXL’s TWIN/BASF commands to model twinning fractions. Validate refinement with R-factor convergence (<5% discrepancy). Cross-check with Mercury CSD’s packing similarity tool to compare against known cyclohexane derivatives . Use PLATON’s ADDSYM to detect missed symmetry elements .
Q. What computational strategies predict the crystal packing behavior of this compound?
- Methodological Answer : Utilize Mercury’s Materials Module to analyze intermolecular interactions (e.g., van der Waals contacts, hydrogen bonds). Generate simulated powder patterns and compare with experimental PXRD data. Leverage ConQuest to search the Cambridge Structural Database (CSD) for analogous aldehyde-containing structures .
Q. How can structural validation address uncertainties in experimental data for this compound?
- Methodological Answer : Run checkCIF reports post-refinement to flag outliers (e.g., unrealistic bond lengths, thermal displacement parameters). Validate hydrogen positions using SHELXL’s HFIX commands. Cross-reference spectroscopic data with DFT-calculated NMR shifts (Gaussian/B3LYP) to confirm consistency .
Q. What role does this compound play in synthesizing complex organic molecules?
- Methodological Answer : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) to form secondary alcohols. The cyclohexane scaffold can be functionalized via photochemical [2+2] cycloadditions or catalytic hydrogenation. For example, coupling with chiral amines could yield enantioselective catalysts. Document synthetic pathways using IUPAC nomenclature and PubChem-derived SMILES strings for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
